6-Methylbenzo[d]isoxazole
Overview
Description
6-Methylbenzo[d]isoxazole is a compound that belongs to the isoxazole family, which is a five-membered heterocyclic moiety commonly found in many commercially available drugs . Isoxazole derivatives have a wide spectrum of biological activities and therapeutic potential .
Molecular Structure Analysis
The molecular structure of 6-Methylbenzo[d]isoxazole is characterized by a five-membered heterocyclic ring with one oxygen atom and one nitrogen atom at adjacent positions .
Chemical Reactions Analysis
The most broadly researched and reported synthesis of isoxazole derivative is through the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole . Two predicted mechanisms have been reported for the 1,3-dipolar cycloaddition reaction .
Scientific Research Applications
Liquid Crystalline Properties : Bezborodov et al. (2003) reported the synthesis of new liquid crystalline compounds, including derivatives of 3-methyl-6-(4-substituted phenyl)-4,5-dihydrobenzo[d]isoxazoles. These compounds exhibit mesomorphic properties and are synthesized using 6-(4-substituted phenyl)-3-acetyl cyclohex-2-enones with hydroxylamine hydrochloride (Bezborodov, Kauhanka, Lapanik, & Lee, 2003).
Role in Carcinogenesis : Flesher and Sydnor (1973) explored the metabolism of benzo[a]pyrene and 6-methylbenzo[a]pyrene, leading to the formation of metabolites including 6‐hydroxymethylbenzo[a]pyrene, a potent carcinogen (Flesher & Sydnor, 1973).
Catalytic Reactions : Jurberg and Davies (2017) developed methods for converting isoxazol-5-ones to 2,3-dihydro-6H-1,3-oxazin-6-ones, involving dirhodium-catalyzed reactions and metal-free processes. This illustrates alternative methods for carbene-like transformations without metal catalysts (Jurberg & Davies, 2017).
Biological Evaluation of Isoxazole Derivatives : Poutiainen et al. (2012) designed and evaluated cycloalkane[d]isoxazole-containing androgen receptor modulators, offering a new core structure for interacting with the hydrophobic region of the androgen receptor ligand-binding domain. These compounds showed significant antiandrogenic activity (Poutiainen, Oravilahti, Peräkylä, Palvimo, Ihalainen, Laatikainen, & Pulkkinen, 2012).
Synthesis of Dipeptide Conjugated Benzo[d]isoxazole : Kumara, Vardhan, Kumar, and Gowda (2017) synthesized bisthiourea derivatives of dipeptide conjugated to benzo[d]isoxazole, which demonstrated potential as anti-inflammatory and antimicrobial agents (Kumara, Vardhan, Kumar, & Gowda, 2017).
Gold-Catalyzed Cycloaddition Reactions : Xu, Zhao, Li, and Liu (2018) found that benzo[d]isoxazoles act as nucleophiles in gold-catalyzed cycloaddition reactions with ynamides, leading to polysubstituted oxazines or oxazepines. This research provides a new method for creating complex molecular structures (Xu, Zhao, Li, & Liu, 2018).
Photocycloaddition in Isoxazole Synthesis : Griesbeck, Franke, Neudörfl, and Kotaka (2011) reported the photocycloadditions of aldehydes to methylated isoxazoles, leading to exo-adducts with high regio- and diastereoselectivities. These findings are significant for the synthesis of complex molecular structures (Griesbeck, Franke, Neudörfl, & Kotaka, 2011).
Safety And Hazards
Future Directions
In view of the enormous significance of isoxazole derivatives, it is always imperative to unleash new eco-friendly synthetic strategies . This includes the development of alternate metal-free synthetic routes . The focus of future research could be on the development of more potent and specific analogs of isoxazole-based compounds for various biological targets .
properties
IUPAC Name |
6-methyl-1,2-benzoxazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO/c1-6-2-3-7-5-9-10-8(7)4-6/h2-5H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VZVAQLOROCVVSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50597319 | |
Record name | 6-Methyl-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
133.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methylbenzo[d]isoxazole | |
CAS RN |
10531-79-0 | |
Record name | 6-Methyl-1,2-benzisoxazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10531-79-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Methyl-1,2-benzoxazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50597319 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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